molecular formula C4H11NO3S B2979938 2-methoxy-N-methylethane-1-sulfonamide CAS No. 1247484-95-2

2-methoxy-N-methylethane-1-sulfonamide

Cat. No.: B2979938
CAS No.: 1247484-95-2
M. Wt: 153.2
InChI Key: OPHYBMPXQBRPKW-UHFFFAOYSA-N
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Description

2-methoxy-N-methylethane-1-sulfonamide is an organosulfur compound with the molecular formula C4H11NO3S and a molecular weight of 153.2 g/mol . It is characterized by the presence of a sulfonamide group, which is known for its diverse applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methylethane-1-sulfonamide typically involves the reaction of methoxyethane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-methylethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-methylethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-methylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with similar chemical properties but lacks the methoxy group.

    N-methylmethanesulfonamide: Similar structure but without the ethane chain.

    2-methoxyethanesulfonamide: Similar structure but without the N-methyl group.

Uniqueness

2-methoxy-N-methylethane-1-sulfonamide is unique due to the presence of both methoxy and N-methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methoxy-N-methylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-5-9(6,7)4-3-8-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHYBMPXQBRPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247484-95-2
Record name 2-methoxy-N-methylethane-1-sulfonamide
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